molecular formula C20H16ClF3N2O4 B10923796 N-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B10923796
M. Wt: 440.8 g/mol
InChI Key: XSNFAVGXRCOBJY-UHFFFAOYSA-N
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Description

N~3~-(3-Chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, methoxy, methyl, and trifluoromethyl groups attached to an isoxazole ring, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions on a suitable aromatic precursor.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates through a nucleophilic substitution or condensation reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N~3~-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N~3~-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure, which may interact with various biological targets.

    Biological Research: The compound can be used as a probe to study biochemical pathways and molecular interactions.

    Materials Science: Its unique chemical properties make it a candidate for developing new materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N3-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its application:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA/RNA Interaction: The compound might intercalate into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide

Uniqueness

Compared to similar compounds, N3-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H16ClF3N2O4

Molecular Weight

440.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-methyl-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H16ClF3N2O4/c1-11-15(10-29-14-5-3-4-12(8-14)20(22,23)24)18(26-30-11)19(27)25-13-6-7-17(28-2)16(21)9-13/h3-9H,10H2,1-2H3,(H,25,27)

InChI Key

XSNFAVGXRCOBJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)NC2=CC(=C(C=C2)OC)Cl)COC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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